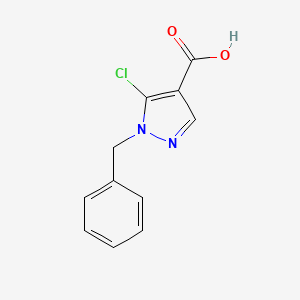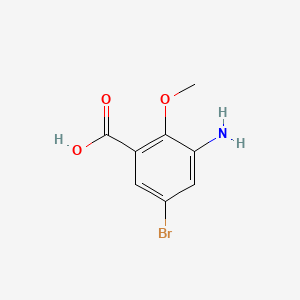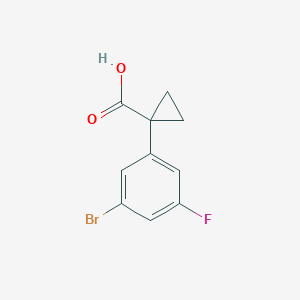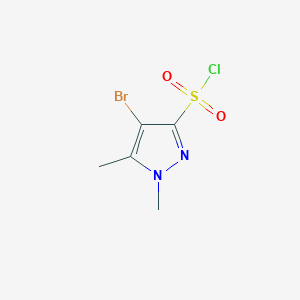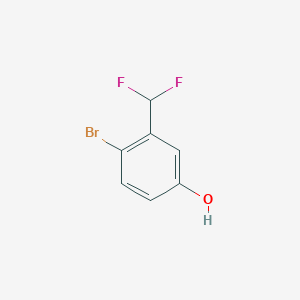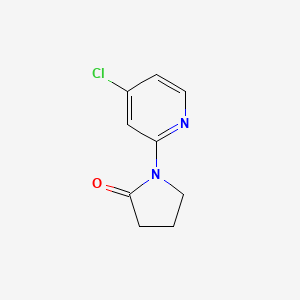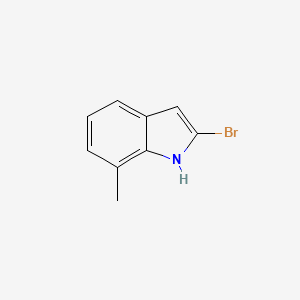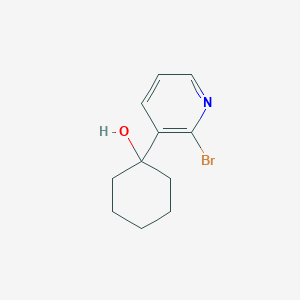
1-(2-Bromopyridin-3-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromopyridin-3-yl)cyclohexan-1-ol is a compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 . It is also known as BPC. This compound belongs to the group of cyclohexanol derivatives.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14BrNO/c12-10-9(5-4-8-13-10)11(14)6-2-1-3-7-11/h4-5,8,14H,1-3,6-7H2 . Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Recognition
- Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound structurally related to 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol, has been utilized as a chiral solvating agent for molecular recognition, detected by NMR or fluorescence spectroscopy. This application is significant for the discrimination of isomers of acids, including α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides (Khanvilkar & Bedekar, 2018).
Catalysis and Synthesis
- The use of 1-(2-aminoaryl)-2-yn-1-ols in palladium-catalyzed carbonylation, a process that can be related to the manipulation of compounds like this compound, showcases the versatility in synthesizing quinoline-3-carboxylic esters and indol-2-acetic esters. This method emphasizes the importance of such compounds in creating complex organic molecules (Gabriele et al., 2008).
Oxidation Reactions
- Cyclohexene oxidation catalyzed by polymer-bound ruthenium–2,2′-bipyridine complexes, leading to 2-cyclohexen-1-ol and 2-cyclohexen-1-one, highlights the role of such complexes in selective oxidation processes. The reaction conditions and outcomes provide insights into the potential uses of related compounds in oxidation reactions (Lei, 2000).
Environmental Friendly Conditions
- Fe-bipyridine complexes encapsulated into Na-Y zeolite have demonstrated high activity and selectivity for the oxidation of cyclohexene to 2-cyclohexen-1-ol using hydrogen peroxide and water as solvents. This research suggests the potential for this compound derivatives in promoting environmentally friendly catalytic reactions (Yamaguchi et al., 2015).
Eigenschaften
IUPAC Name |
1-(2-bromopyridin-3-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-9(5-4-8-13-10)11(14)6-2-1-3-7-11/h4-5,8,14H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFPBPKLLFLQEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=C(N=CC=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
